molecular formula C23H21N5O2 B2549007 2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 923490-71-5

2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2549007
CAS RN: 923490-71-5
M. Wt: 399.454
InChI Key: BTXSZKVBMAOFIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential applications. In one study, various 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles were synthesized and subsequently oxidized with potassium ferricyanide in an alkaline water-alcohol solution to produce dimers. These dimers exhibited photochromism upon irradiation, as characterized by IR, 1H NMR, mass spectroscopy, and elemental analysis . Another research effort focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation. The precursor compounds required for this synthesis were prepared through a series of reactions starting from 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, leading to the desired imidazo[1,2,3-cd]purine diones .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and potential applications. In the case of 1-(2,6-dimethyl-4-bromophenyl)imidazole, the structure was elucidated using 1H NMR spectroscopy. This compound was synthesized using the improved Debus-Radziszewsk method, which involved the reaction of 2,6-dimethyl-4-bromoanilin, glyoxal, formaldehyde, and ammonium chloride .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including ring transformations. For instance, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with 5,5-disubstituted hydantoins at approximately 70°C resulted in the formation of 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles. The proposed mechanism involves decarboxylation and suggests the formation of ureas as side products when intermediate isocyanates are trapped by an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The photochromic behavior of the synthesized dimers mentioned earlier is an example of a unique chemical property that could be exploited in various applications. Additionally, the pharmacological evaluation of substituted thiazolidine-2,4-dione derivatives, which include an imidazole moiety, demonstrated potent euglycemic and hypolipidemic activities in Wistar male rats, indicating the significance of the imidazole structure in biological systems .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Photochemical Synthesis : A study by Gakis et al. (1976) explores the photochemical synthesis of 4-Phenyl-3-oxazolin-5-onen and their thermal dimerization, highlighting the reactive intermediates and potential for creating complex heterocyclic structures, which could be relevant for understanding the synthesis pathways of similarly complex molecules like 2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione Gakis et al., 1976.

Antimicrobial and Antioxidant Applications

  • Antimicrobial Activity : Research by Desai et al. (2012) on imidazo-[1,2-a]pyridine derivatives, synthesized via the Mannich reaction, demonstrated significant antimicrobial activity. This suggests that derivatives of imidazole compounds, possibly including this compound, could have potential applications in developing new antimicrobial agents Desai et al., 2012.

Neuropharmacological Applications

  • Antidepressant and Anxiolytic Activity : A study by Zagórska et al. (2015) discusses the synthesis and evaluation of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors, indicating potential applications in treating mood disorders. The research could guide the investigation into the neuropharmacological potential of this compound Zagórska et al., 2015.

Catalysis and Polymer Science

  • Catalytic Activity in Polymerization : A publication by Gamez et al. (2001) explored the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), demonstrating the role of imidazole derivatives in enhancing catalytic activity. This suggests potential applications of imidazole derivatives, including the compound , in catalysis and polymer synthesis Gamez et al., 2001.

properties

IUPAC Name

2,4-dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-9-7-8-12-17(15)13-27-18(16-10-5-4-6-11-16)14-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXSZKVBMAOFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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